molecular formula C8H8BrIO2 B1307521 1-Bromo-2-iodo-4,5-dimethoxybenzene CAS No. 89978-46-1

1-Bromo-2-iodo-4,5-dimethoxybenzene

Cat. No.: B1307521
CAS No.: 89978-46-1
M. Wt: 342.96 g/mol
InChI Key: SMPDNDHPWVUHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Polyhalogenated Aromatics in Organic Synthesis

Polyhalogenated aromatic compounds (PHAs) are organic molecules that contain multiple halogen atoms attached to an aromatic ring. wikipedia.org These compounds are of significant interest in organic synthesis due to their versatile reactivity. wikipedia.org The presence of different halogens on the same aromatic core allows for selective transformations, making them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnbinno.comontosight.ai The ability to sequentially react at different halogenated positions provides a powerful tool for the controlled and efficient construction of complex target molecules. nih.gov

Importance of the Dimethoxybenzene Scaffold in Chemical Research

The dimethoxybenzene scaffold is a common structural motif found in a wide array of biologically active natural products and synthetic compounds. This framework is often associated with various pharmacological activities, making it a privileged structure in medicinal chemistry. The methoxy (B1213986) groups can influence the electronic properties of the aromatic ring and can also be involved in key binding interactions with biological targets. The computational analysis of molecular scaffolds is a crucial aspect of modern drug discovery, helping to organize known active compounds and guide the design of new ones. nih.govnih.gov

Distinctive Reactivity Profiles of Bromine and Iodine Substituents on Aromatic Rings

The reactivity of halogens on an aromatic ring in cross-coupling reactions generally follows the order I > Br > Cl. nih.gov This difference in reactivity is primarily due to the bond dissociation energies of the carbon-halogen bonds. The weaker carbon-iodine bond allows for oxidative addition to a palladium catalyst to occur at lower temperatures compared to the stronger carbon-bromine bond. acs.org This differential reactivity is a cornerstone of selective synthesis, enabling chemists to perform sequential cross-coupling reactions on polyhalogenated substrates. For instance, the iodine atom can be selectively reacted while the bromine atom remains intact, allowing for subsequent functionalization at the bromine position under different reaction conditions. nih.govwikipedia.org

Overview of Academic Research on 1-Bromo-2-iodo-4,5-dimethoxybenzene and Related Systems

Academic research on this compound and its analogs focuses on leveraging the differential reactivity of the bromo and iodo substituents for the synthesis of complex molecules. Studies have explored its use in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce different substituents at specific positions. The dimethoxybenzene core of this molecule also makes it an attractive starting material for the synthesis of natural product analogs and other biologically relevant compounds.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C8H8BrIO2 uni.lu
Molecular Weight 342.96 g/mol americanelements.com
IUPAC Name This compound uni.lu
CAS Number 89978-46-1 sigmaaldrich.com
SMILES COC1=CC(=C(C=C1OC)I)Br uni.lu
InChIKey SMPDNDHPWVUHMF-UHFFFAOYSA-N uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-iodo-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPDNDHPWVUHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391668
Record name 1-bromo-2-iodo-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89978-46-1
Record name 1-bromo-2-iodo-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Precursor Synthesis of 1-Bromo-2-iodo-4,5-dimethoxybenzene

The synthesis of this compound is typically achieved through a multi-step process, which necessitates the careful and strategic introduction of the halogen atoms onto a dimethoxybenzene scaffold. The regiochemical outcome of these reactions is of paramount importance, and the synthetic design must account for the directing effects of the substituents present on the aromatic ring at each stage.

Multi-Step Synthesis Approaches

A general multi-step synthetic sequence can be outlined as follows:

Monohalogenation of 1,2-dimethoxybenzene (B1683551): The first step involves the selective introduction of either a bromine or an iodine atom onto the veratrole ring.

Second Halogenation: The resulting monohalogenated dimethoxybenzene is then subjected to a second halogenation step to introduce the other halogen atom at the adjacent position.

The success of this approach hinges on the ability to control the position of substitution in each step, which is governed by the electronic and steric effects of the methoxy (B1213986) groups and the halogen already present on the ring.

Regioselective Halogenation of Dimethoxybenzene Derivatives

The directing effects of the two methoxy groups in veratrole are key to understanding the regioselectivity of the halogenation reactions. Both methoxy groups are ortho, para-directing and activating. This makes the positions para to the methoxy groups (positions 4 and 5) the most electronically enriched and thus the most susceptible to electrophilic attack.

The bromination of 1,2-dimethoxybenzene can be achieved using various brominating agents. A common method involves the use of bromine in a suitable solvent, often in the presence of a catalyst. For instance, the bromination of 1,2-dimethoxybenzene with potassium bromate (B103136) and hydrobromic acid in acetic acid has been reported to yield 4,5-dibromo-1,2-dimethoxybenzene, with 4-bromo-1,2-dimethoxybenzene being a significant side product or intermediate. oc-praktikum.de This suggests that the initial bromination preferentially occurs at the 4-position.

Another approach involves the use of N-bromosuccinimide (NBS) as a milder brominating agent, which can offer greater control and selectivity. wku.edu The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the monobrominated product.

Table 1: Representative Bromination Reactions of 1,2-Dimethoxybenzene

Brominating AgentSolventTemperatureMajor ProductReference
KBrO₃, HBrAcetic AcidRoom Temp to 45°C4,5-Dibromo-1,2-dimethoxybenzene oc-praktikum.de
NBSCyclohexane-4-Bromo-1,2-dimethoxybenzene wku.edu

This table is illustrative and based on reported bromination reactions of 1,2-dimethoxybenzene and related compounds. Specific yields and conditions for the exclusive synthesis of 4-bromo-1,2-dimethoxybenzene may require further optimization.

The iodination of dimethoxybenzene derivatives can be accomplished using reagents such as iodine in the presence of an oxidizing agent. A system of elemental iodine with 30% aqueous hydrogen peroxide has been shown to be effective for the iodination of various methoxy-substituted benzene (B151609) derivatives. researchgate.netchem-soc.si For 1,2-dimethoxybenzene, this method can introduce an iodine atom onto the aromatic ring. researchgate.net

N-Iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, is another powerful method for the regioselective iodination of electron-rich aromatic compounds. organic-chemistry.org

Table 2: Representative Iodination Reactions of Methoxy-Substituted Benzenes

Iodinating AgentOxidant/CatalystSolventMajor ProductReference
I₂30% aq. H₂O₂Solvent-freeIodo-dimethoxybenzene researchgate.netchem-soc.si
NISTrifluoroacetic acid-Iodo-dimethoxybenzene organic-chemistry.org

This table provides examples of iodination methods applicable to methoxy-substituted benzenes. The specific regioselectivity for 1,2-dimethoxybenzene would favor substitution at the electron-rich positions.

To synthesize this compound, a sequential halogenation strategy is employed. A plausible and commonly utilized route involves the initial bromination of 1,2-dimethoxybenzene to form 4-bromo-1,2-dimethoxybenzene. The existing substituents (two methoxy groups and one bromine atom) then direct the subsequent iodination. The bromine atom is deactivating, while the methoxy groups are activating. The position ortho to the methoxy group at C-1 and meta to the bromine at C-4 (the C-2 position) is sterically accessible and electronically activated, making it the most likely site for the incoming iodine atom.

Conversely, an initial iodination of 1,2-dimethoxybenzene to form 4-iodo-1,2-dimethoxybenzene, followed by bromination, could also potentially lead to the desired product. The directing effects would similarly guide the bromine to the 2-position. The choice between these two sequences may depend on the relative reactivity of the halogenating agents and the yields obtained in each step.

Decarboxylative Halogenation Methods

An alternative synthetic strategy involves the decarboxylative halogenation of a suitably substituted benzoic acid derivative. This method offers a different approach to introduce a halogen atom by replacing a carboxylic acid group. acs.orgnih.gov The Hunsdiecker reaction and its modern variations are classic examples of this transformation. acs.org

For the synthesis of this compound, a potential precursor could be 3-bromo-4,5-dimethoxybenzoic acid or 2-iodo-4,5-dimethoxybenzoic acid. The decarboxylative iodination or bromination of these precursors would then yield the target molecule. Recent advancements have led to transition-metal-free decarboxylative bromination and iodination methods for aromatic carboxylic acids. acs.orgrsc.org For instance, electron-rich aromatic acids have been shown to undergo decarboxylative bromination. rsc.org Similarly, decarboxylative iodination of benzoic acids using molecular iodine has been reported. acs.org

Table 3: General Conditions for Decarboxylative Halogenation of Aromatic Acids

Halogen SourceCatalyst/ReagentReaction TypeReference
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[Cu(MeCN)₄]BF₄Photoredox Catalysis nih.govprinceton.edu
N-Iodosuccinimide (NIS)[Cu(MeCN)₄]BF₄Photoredox Catalysis nih.govprinceton.edu
I₂-Transition-metal-free acs.org
Bu₄NBr₃-Transition-metal-free rsc.org

This table outlines general methodologies for decarboxylative halogenation that could be adapted for the synthesis of the target compound from appropriate carboxylic acid precursors.

While this method is conceptually sound, its practical application for the synthesis of this compound would depend on the availability and synthesis of the required substituted benzoic acid precursors.

Synthesis of Functionalized Derivatives of this compound

The strategic functionalization of this compound allows for the stepwise introduction of diverse chemical moieties, paving the way for the synthesis of a wide array of complex molecules.

Introduction of Carbonyl Groups

The introduction of a carbonyl group, such as an aldehyde or a ketone, onto the aromatic ring can be achieved through several methods. A common approach involves the metal-halogen exchange of the more reactive iodide, followed by reaction with a suitable electrophile.

For instance, a Vilsmeier-Haack type formylation could potentially be employed, although the selective reaction at the iodo-position over the bromo-position would be a key challenge. A more controlled method would involve a metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). google.comrsc.org The reaction would proceed by selectively replacing the iodine atom with a metal, typically lithium or magnesium, which then attacks the electrophilic carbon of DMF.

A plausible reaction sequence for the formylation at the 2-position is outlined below:

StepReagent/ConditionProductNotes
1n-Butyllithium, THF, -78 °C1-Bromo-2-lithio-4,5-dimethoxybenzeneSelective metal-halogen exchange at the iodo-position.
2N,N-Dimethylformamide (DMF)Intermediate iminium saltNucleophilic attack of the organolithium on DMF.
3Aqueous workup2-Bromo-4,5-dimethoxybenzaldehydeHydrolysis of the iminium salt to the aldehyde.

Similarly, acylation to introduce a ketone can be achieved by reacting the organometallic intermediate with an acyl chloride or an ester. The use of Weinreb amides is another effective method for the synthesis of ketones from organometallic reagents, as it prevents the common side reaction of over-addition to form a tertiary alcohol.

Introduction of Alkynyl Groups

The introduction of alkynyl groups is most commonly achieved through the Sonogashira coupling reaction. google.comCurrent time information in Bangalore, IN.wikipedia.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is highly efficient and tolerates a wide range of functional groups. The higher reactivity of the C-I bond compared to the C-Br bond allows for the selective alkynylation at the 2-position of this compound. libretexts.org

A typical Sonogashira coupling reaction would involve the following general conditions:

ComponentExampleRole
SubstrateThis compoundAryl halide
AlkynePhenylacetylene, TrimethylsilylacetyleneCoupling partner
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyst
Copper Co-catalystCuICo-catalyst
BaseTriethylamine, DiisopropylamineNeutralizes the generated HX
SolventTHF, DMFReaction medium

This selective reaction would yield a 2-alkynyl-1-bromo-4,5-dimethoxybenzene derivative, leaving the bromo group available for subsequent transformations.

Introduction of Alkyl and Alkoxymethyl Groups

The introduction of alkyl or alkoxymethyl groups can be accomplished through various cross-coupling reactions. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for forming C(sp³)-C(sp²) bonds. wikipedia.orgnih.gov

To achieve selective alkylation at the 2-position, one would first need to prepare the corresponding organozinc reagent from this compound (see section 2.2.4). This organozinc species can then be coupled with an alkyl halide.

Alternatively, a lithium-halogen exchange at the iodo-position followed by reaction with an alkyl halide can introduce an alkyl group. However, this method can sometimes be limited by side reactions.

For the introduction of an alkoxymethyl group, a similar strategy can be employed. After the formation of the organolithium or organozinc intermediate at the 2-position, the reaction with a chloromethyl ether (e.g., chloromethyl methyl ether) would yield the desired alkoxymethyl derivative. It is important to note that chloromethyl ethers are often carcinogenic and should be handled with extreme caution.

A patent describing the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) from 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene provides an example of C-C bond formation at a benzylic position, which is conceptually related to the introduction of alkyl groups.

Organometallic Reagent Formation (e.g., Zinc Derivatives)

The formation of organometallic reagents, particularly organozinc derivatives, is a key step for subsequent Negishi cross-coupling reactions. The preparation of an arylzinc reagent from an aryl halide can be achieved through several methods.

One common method is the transmetalation of an organolithium species with a zinc salt, such as zinc chloride (ZnCl₂). orgsyn.org This involves an initial lithium-halogen exchange at the more reactive iodine position of this compound to form the aryllithium intermediate, which is then treated with ZnCl₂.

A representative procedure for the formation of the organozinc reagent would be:

StepReagent/ConditionProduct
1This compound, n-Butyllithium, THF, -78 °C1-Bromo-2-lithio-4,5-dimethoxybenzene
2ZnCl₂ (in THF)(2-Bromo-4,5-dimethoxyphenyl)zinc chloride

This in-situ generated organozinc reagent can then be directly used in Negishi coupling reactions without isolation. orgsyn.org The formation of Grignard reagents by direct insertion of magnesium is also a possibility, though the selective formation at the iodo-position would need to be carefully controlled.

Chemical Reactivity and Transformation Pathways

Differentiated Reactivity of Halogen Substituents

The carbon-halogen bond strength decreases in the order C-Br > C-I. This fundamental difference is the primary driver for the chemoselective reactivity observed in 1-Bromo-2-iodo-4,5-dimethoxybenzene. The weaker carbon-iodine bond is more susceptible to oxidative addition by transition metal catalysts, such as palladium, which is typically the rate-determining step in cross-coupling catalytic cycles. This inherent reactivity difference enables the iodine atom to be selectively functionalized while leaving the more robust carbon-bromine bond intact for subsequent transformations.

In the realm of palladium-catalyzed cross-coupling reactions, the iodine substituent at the C-2 position of this compound exhibits pronounced preferential reactivity. This selectivity is consistently observed in widely used carbon-carbon bond-forming reactions. For instance, in Suzuki-Miyaura couplings, the reaction with an arylboronic acid selectively occurs at the iodo-substituted position. Research has demonstrated that the Suzuki coupling of this compound with 3,4-dimethoxyphenylboronic acid proceeds with high selectivity at the iodine site, yielding the corresponding 2-aryl-1-bromobenzene derivative rsc.org.

Similarly, in Sonogashira coupling reactions, terminal alkynes couple exclusively at the C-I bond. The synthesis of phenanthroindolizidine alkaloids provides a concrete example, where the Sonogashira coupling between this compound and various 2-ethynylheterocycles proceeds in high yield at the iodine position nih.gov. This selective reaction at the more labile site is a cornerstone of its synthetic utility, allowing for a stepwise and controlled construction of complex molecular architectures.

The differentiated reactivity of the halogen atoms allows for sequential, or one-pot, multi-step synthetic strategies. Following the selective transformation at the iodine position, the bromine atom at the C-1 position can be engaged in a second, distinct coupling reaction. This orthogonal reactivity is highly valuable in molecular synthesis.

A typical synthetic sequence involves an initial, milder reaction targeting the C-I bond, such as a Sonogashira or Suzuki coupling. The resulting bromo-substituted intermediate can then undergo a subsequent cross-coupling reaction under potentially more forcing conditions to functionalize the C-Br bond. For example, after an initial Sonogashira coupling at the iodine site, the remaining bromine atom can participate in a second Sonogashira reaction to form a disubstituted product nih.gov. This stepwise approach provides precise control over the introduction of different substituents onto the aromatic ring.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, is the most powerful tool for unlocking the synthetic potential of this compound. The ability to perform sequential cross-coupling reactions at the two distinct halogen sites has made this compound a valuable building block.

Palladium complexes are exceptionally efficient in catalyzing the formation of carbon-carbon bonds via the oxidative addition of aryl halides. The well-established reactivity trend (I > Br > Cl) is exploited to achieve high chemoselectivity with substrates like this compound.

The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a prime example of the selective reactivity of this compound. In a study aimed at the total synthesis of (+)-antofine and (-)-cryptopleurine, researchers utilized this substrate for a key Sonogashira coupling step. The reaction demonstrated excellent chemoselectivity, with the alkyne coupling exclusively at the C-2 iodo position, leaving the bromo group at C-1 untouched. The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide, proceeded smoothly to give the desired product in high yield nih.gov.

Detailed findings from this research highlight the practical application of this chemoselectivity.

Reactant 1Reactant 2Catalyst SystemSolventYieldReference
This compound(+)-N-carbomethoxy-2-ethynylpyrrolidinePd(PPh₃)₄, CuIDiisopropylamineNot specified, but described as high yield nih.gov
This compoundAlkyne-urea derivative (10d)Pd(PPh₃)₄, CuIDiisopropylamine93% nih.gov

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is another cornerstone of palladium-catalyzed chemistry where this compound serves as a useful substrate. The preferential coupling at the C-I bond is again the dominant reaction pathway. This strategy has been employed in the synthesis of triphenylene derivatives, which are of interest for their liquid crystalline properties rsc.org.

In a representative example, this compound was coupled with 3,4-dimethoxyphenylboronic acid. The reaction selectively formed a C-C bond at the iodine-bearing position, demonstrating the practical application of this substrate in building complex biaryl structures while preserving the bromine for subsequent chemical modification rsc.org. A patent for compounds aimed at treating neurodegenerative diseases also describes a Suzuki-type coupling (specifically, a Stille coupling which follows similar reactivity principles) where this compound is reacted with an organostannane reagent, again targeting the iodo-position google.com.

Reactant 1Reactant 2Catalyst SystemReaction TypeSelectivityReference
This compound3,4-dimethoxyphenylboronic acidNot specifiedSuzuki-Miyaura CouplingHigh selectivity at the iodine site rsc.org
This compound2-(3,4-dimethoxyphenyl)-5-(tributylstannyl)thiazolePd(PPh₃)₄Stille CouplingPreferential reaction at the iodine site google.com

Palladium-Catalyzed Reactions

Carbon-Nitrogen Cross-Coupling Reactions

While specific examples of carbon-nitrogen (C-N) cross-coupling reactions directly involving this compound are not extensively detailed in the reviewed literature, the reactivity of analogous 1-bromo-2-iodobenzene systems provides a strong basis for predicting its behavior in such transformations. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed processes like the Buchwald-Hartwig amination and copper-catalyzed reactions such as the Ullmann condensation allows for selective amination at the C-2 position.

It is well-established that the Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For a substrate like this compound, a palladium catalyst, in conjunction with a suitable phosphine ligand and a base, would be expected to facilitate the selective coupling of an amine at the iodinated position. The choice of ligand is crucial for achieving high yields and selectivity.

Similarly, the Ullmann condensation, a classical copper-catalyzed method for C-N bond formation, would also be expected to proceed with high selectivity for the C-I bond. Modern modifications of the Ullmann reaction, which employ ligands for copper and milder reaction conditions, have broadened the scope and utility of this transformation.

Nickel-Catalyzed Reactions

Nickel-catalyzed reactions have emerged as a powerful tool for the functionalization of aryl halides, and this compound is a competent substrate in such transformations. A significant application is in cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent. In these reactions, nickel catalysts can selectively activate the C-I bond over the C-Br bond.

A notable example is the nickel-catalyzed C-I-selective cross-electrophile coupling of bromo(iodo)arenes with alkyl bromides. nih.gov This methodology allows for the formation of C(sp²)-C(sp³) bonds, which are prevalent in many organic molecules. The selectivity for the C-I bond is a key feature of this transformation, enabling the retention of the bromine atom for subsequent functionalization.

Cobalt-Catalyzed Reactions

Cobalt catalysis, often in conjunction with nickel, plays a crucial role in the cross-electrophile coupling reactions of dihaloarenes like this compound. In dual-catalytic systems, the cobalt catalyst is often responsible for activating the alkyl halide coupling partner, while the nickel catalyst activates the aryl halide.

Mechanistic studies have indicated that a cobalt co-catalyst can activate alkyl electrophiles through an SN2-type mechanism, which complements the radical pathways often observed with other systems. rsc.org This dual activation strategy allows for a high degree of control and selectivity in the coupling process.

Copper-Mediated Cyclization and Coupling Reactions

Copper-mediated reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the use of this compound in copper-mediated cyclization and coupling reactions are not prevalent in the examined literature, the general reactivity of dihaloarenes in such transformations suggests its potential utility.

The Ullmann reaction, a classic example of a copper-catalyzed C-C bond formation to generate biaryl compounds, would be expected to proceed selectively at the more reactive C-I bond of this compound. Furthermore, copper catalysts are effective in promoting the coupling of aryl halides with a variety of nucleophiles, including alkynes in Sonogashira-type reactions, although palladium is more commonly used. Intramolecular cyclizations, where a nucleophilic group within the molecule displaces one of the halogens, are also a possibility, particularly after initial functionalization at one of the halide positions.

Cross-Electrophile Coupling Reactions

Cross-electrophile coupling has become a prominent strategy for C-C bond formation, avoiding the need for pre-formed organometallic reagents. This compound is an excellent substrate for these reactions due to the presence of two electrophilic sites with different reactivities.

Sequential Cross-Electrophile Coupling Strategies

The differential reactivity of the C-I and C-Br bonds in this compound allows for sequential cross-electrophile coupling reactions. This strategy enables the introduction of two different alkyl groups in a stepwise manner. The first coupling reaction occurs selectively at the more reactive C-I bond, leaving the C-Br bond intact for a subsequent, second coupling reaction. nih.gov

This one-pot, two-step approach offers a powerful method for the rapid construction of complex and unsymmetrically substituted aromatic compounds. The ability to control the sequence of bond formation by tuning the reaction conditions and catalyst loadings is a key advantage of this methodology. nih.gov

Dual Catalytic System Design for Cross-Electrophile Coupling

A highly effective approach for the cross-electrophile coupling of bromo(iodo)arenes involves the use of a dual catalytic system, typically comprising a nickel and a cobalt catalyst. nih.govnih.govchemrxiv.orgresearcher.lifechemrxiv.org In this system, the nickel catalyst is primarily responsible for the activation of the aryl halide, while the cobalt co-catalyst activates the alkyl halide. nih.govnih.govchemrxiv.orgresearcher.lifechemrxiv.org

This synergistic catalysis allows for efficient coupling under mild conditions and with a broad substrate scope. nih.govnih.govchemrxiv.orgresearcher.lifechemrxiv.org Mechanistic investigations have shown that the distinct roles of the two metal catalysts enable a high degree of control over the reaction, minimizing side reactions such as homocoupling. nih.gov The dual catalytic system has been successfully applied to the sequential functionalization of bromo(iodo)arenes, including substrates analogous to this compound. nih.gov

Interactive Data Tables

Table 1: Sequential Cross-Electrophile Coupling of a 1-Bromo-2-iodo-4-methylbenzene

EntryFirst Alkyl HalideSecond Alkyl HalideYield (%)Reference
1Benzyl chlorideEthyl 4-bromobenzoate91 nih.gov

Table 2: Dual-Catalyzed Cross-Electrophile Coupling of Bromo(iodo)arenes

Aryl HalideAlkyl HalideCatalyst SystemYield (%)Reference
1-Bromo-4-iodobenzeneBenzyl chloride / Ethyl 4-bromobenzoate(dtbbpy)NiIIBr2 / CoII(Pc)70 nih.gov
1-Bromo-2-iodo-4-methylbenzeneBenzyl chloride / Ethyl 4-bromobenzoate(dtbbpy)NiIIBr2 / CoII(Pc)91 nih.gov
1-Bromo-4-iodo-2-methoxybenzeneBenzyl chloride / Ethyl 4-bromobutyrate(dtbbpy)NiIIBr2 / CoII(Pc)- nih.gov

Electrophilic Aromatic Substitution Reactions on Related Scaffolds

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The rate and regioselectivity of these reactions on substituted benzenes are determined by the electronic properties of the substituents already present on the ring.

The position of an incoming electrophile on an aromatic ring is directed by the existing substituents. These substituents can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. They typically direct incoming electrophiles to the ortho and para positions.

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive than benzene. With the exception of halogens, they are generally meta-directors. unizin.org

In a 1,2-dihalo-4,5-dimethoxybenzene scaffold, four substituents influence the regioselectivity:

Methoxy (B1213986) Groups (-OCH₃): These are strong activating groups due to the resonance effect of the oxygen's lone pairs, which donate electron density to the ring. This effect strongly outweighs their inductive electron withdrawal. They are powerful ortho-, para-directors. organicchemistrytutor.comlumenlearning.com

Halogens (Bromo -Br and Iodo -I): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect (-I effect). However, they possess lone pairs of electrons that can be donated to the ring via resonance (+R effect). This resonance effect, although weaker than their inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions. libretexts.org

The combined influence of these groups on a 1,2-dihalo-4,5-dimethoxybenzene ring points to specific positions for electrophilic attack. The two methoxy groups at positions 4 and 5 strongly activate the ring and direct incoming electrophiles to the positions ortho to them, which are positions 3 and 6. The bromo and iodo groups also direct ortho and para. The directing effects are summarized below:

SubstituentPositionElectronic EffectDirecting Influence
Bromo1Inductive Withdrawal (-I), Resonance Donation (+R)ortho (position 6), para (position 4 - blocked)
Iodo2Inductive Withdrawal (-I), Resonance Donation (+R)ortho (position 3), para (position 5 - blocked)
Methoxy4Strong Resonance Donation (+R), Inductive Withdrawal (-I)ortho (positions 3, 5 - blocked)
Methoxy5Strong Resonance Donation (+R), Inductive Withdrawal (-I)ortho (positions 4 - blocked, 6)

Considering these effects, the positions 3 and 6 are the most activated and likely sites for electrophilic substitution. The powerful activating and directing influence of the two methoxy groups is the dominant factor in determining the regioselectivity. youtube.comyoutube.com Steric hindrance from the adjacent bulky iodine and bromine atoms might slightly influence the ratio of substitution at position 3 versus position 6, potentially favoring the less hindered position. stackexchange.com

Methoxy groups are among the strongest activating groups in electrophilic aromatic substitution. libretexts.org Their activating nature stems from the ability of the oxygen atom to donate a lone pair of electrons into the aromatic π-system through resonance. brainly.comresearchgate.net This donation of electron density has two major consequences:

Increased Nucleophilicity: The electron density of the aromatic ring is significantly increased, particularly at the ortho and para positions. This makes the ring a much stronger nucleophile, leading to a faster reaction rate with electrophiles compared to unsubstituted benzene. organicchemistrytutor.comlibretexts.org

Stabilization of the Intermediate: During electrophilic attack, a positively charged intermediate, known as an arenium ion or sigma complex, is formed. When the attack occurs at the ortho or para position relative to a methoxy group, an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, forming a stable oxonium ion. This extra resonance stabilization significantly lowers the activation energy for the formation of the ortho and para intermediates, making these pathways much more favorable than the meta pathway. organicchemistrytutor.comresearchgate.net

The activating effect of a methoxy group is profound, increasing the rate of electrophilic substitution by several orders of magnitude compared to benzene.

CompoundRelative Rate of Nitration (vs. Benzene)
Nitrobenzene6 x 10⁻⁸
Chlorobenzene0.033
Benzene1
Toluene25
Anisole (Methoxybenzene)1,000

This table illustrates the relative reactivity of various substituted benzenes towards nitration, highlighting the strong activating effect of the methoxy group in anisole. openstax.org

Side-Chain Functionalization and Derivatization

While electrophilic aromatic substitution modifies the aromatic ring itself, side-chain functionalization involves introducing and subsequently transforming functional groups attached to the ring.

Bromomethylation and chloromethylation are electrophilic aromatic substitution reactions that introduce a bromomethyl (-CH₂Br) or chloromethyl (-CH₂Cl) group onto the aromatic ring, respectively. Given the highly activated nature of dimethoxybenzene scaffolds, these reactions are expected to proceed readily.

Chloromethylation: This reaction is typically carried out using a mixture of formaldehyde (or a polymer like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. nih.govepa.gov Another common method involves the use of chloromethyl methyl ether (CMME) with a Lewis acid. nih.gov The electrophile is believed to be a chloromethyl cation (⁺CH₂Cl) or a related species.

Bromomethylation: This process is analogous to chloromethylation and can be performed using formaldehyde or paraformaldehyde with hydrogen bromide. semanticscholar.orgscispace.com A convenient method involves using a solution of HBr in acetic acid with paraformaldehyde. semanticscholar.orggoogle.com These reagents generate the electrophilic bromomethyl cation (⁺CH₂Br) in situ.

For a 1,2-dihalo-4,5-dimethoxybenzene scaffold, the chloromethyl or bromomethyl group would be directed to the most nucleophilic positions on the ring, which, as discussed, are positions 3 and 6.

The resulting benzyl chloride and benzyl bromide derivatives are versatile synthetic intermediates. The carbon-halogen bond is readily susceptible to nucleophilic attack, allowing for a wide range of subsequent transformations.

Reaction TypeReagentsProduct Functional Group
Nucleophilic Substitution
HydrolysisH₂O, NaOH, or K₂CO₃Alcohol (-CH₂OH)
Williamson Ether SynthesisNaOR' (Sodium alkoxide)Ether (-CH₂OR')
CyanationNaCN or KCNNitrile (-CH₂CN)
Azide FormationNaN₃Azide (-CH₂N₃)
AminationNH₃, R'NH₂, or R'₂NHAmine (-CH₂NH₂, -CH₂NHR', -CH₂NR'₂)
Thiol FormationNaSHThiol (-CH₂SH)
Oxidation
KMnO₄, K₂Cr₂O₇, or other strong oxidantsCarboxylic Acid (-COOH)
PCC, PDC, or other mild oxidants (from the alcohol)Aldehyde (-CHO)
Other Reactions
Grignard Reagent FormationMg, etherGrignard Reagent (-CH₂MgCl/Br)
Wittig Reagent Formation1. PPh₃ (Triphenylphosphine) 2. Strong base (e.g., BuLi)Ylide (-CH=PPh₃)
Friedel-Crafts AlkylationAnother aromatic ring, Lewis acidDiaryl Methane (-CH₂-Ar')

These transformations allow for the elaboration of the initial bromomethylated or chloromethylated product into a diverse array of more complex molecules, demonstrating the synthetic utility of side-chain functionalization.

Mechanistic Investigations

Mechanistic Pathways of Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prominent. chigroup.siteresearchgate.netwikipedia.org The general mechanism for these reactions, such as the Suzuki-Miyaura or Stille couplings, proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. chigroup.siteacs.org

For a substrate like 1-bromo-2-iodo-4,5-dimethoxybenzene, the most critical aspect of the mechanism is the initial oxidative addition step. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. chigroup.site Due to the significant difference in bond dissociation energies between the C-I and C-Br bonds, this step is highly selective. The C-I bond is weaker and therefore more reactive towards oxidative addition than the C-Br bond.

BondAverage Bond Dissociation Energy (kJ/mol)
C-I~210
C-Br~285
C-Cl~340

This table presents generalized bond energies to illustrate relative reactivity; actual values can vary based on the specific molecular structure.

This differential reactivity allows for selective functionalization at the C-2 position (iodine) while leaving the C-1 position (bromine) intact. This selectivity is a cornerstone of using dihalogenated compounds in sequential cross-coupling reactions to build molecular complexity. whiterose.ac.uk The catalytic cycle proceeds as follows:

Oxidative Addition: The Pd(0) complex selectively reacts with the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation: An organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium complex, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can re-enter the cycle. wikipedia.org

Following the initial selective coupling at the iodo-position, a second cross-coupling reaction can be initiated at the less reactive bromo-position, often by modifying the reaction conditions or using a more reactive catalytic system. whiterose.ac.uk

Understanding Regiochemical Control in Halogenation Processes

The synthesis of this compound itself is an exercise in regiochemical control during electrophilic aromatic substitution. The starting material is typically 1,2-dimethoxybenzene (B1683551) (veratrole). The two methoxy (B1213986) groups are powerful activating, ortho- and para-directing groups.

The directing effects of the substituents on the veratrole ring dictate the position of incoming electrophiles. The positions ortho and para to the methoxy groups (positions 3, 4, 5, and 6) are electronically enriched and thus favored for substitution. In 1,2-dimethoxybenzene, the 4- and 5-positions are para to one methoxy group and ortho to the other, making them the most activated sites.

The synthesis likely proceeds in a stepwise manner to ensure the correct placement of the halogens. For instance, an initial bromination of veratrole would yield 4-bromoveratrole (B120743) due to the strong directing effect of the methoxy groups. Subsequent iodination would then be directed by the three existing substituents. The use of specific halogenating agents, such as N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), often in specialized solvents like hexafluoroisopropanol (HFIP), can provide high regioselectivity under mild conditions. organic-chemistry.orgnih.gov This approach avoids the use of harsh reagents and can enhance the reactivity of the halogenating agent. organic-chemistry.org The precise sequence of halogenation is crucial to achieving the desired 1-bromo-2-iodo substitution pattern.

Stereoelectronic Effects Directing Reactivity in Substituted Benzene (B151609) Systems

The reactivity of the this compound ring is controlled by the cumulative stereoelectronic effects of its four substituents. These effects can be divided into inductive and resonance effects.

Inductive Effect: This is the withdrawal or donation of electrons through the sigma bond network, primarily based on electronegativity. Both bromine and iodine are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. The oxygen atoms of the methoxy groups also have a -I effect.

Resonance Effect: This involves the donation or withdrawal of electrons through the pi system via lone pairs or pi bonds. The methoxy groups possess lone pairs on the oxygen atoms that can be donated into the benzene ring, a strong electron-donating resonance effect (+R). This effect is powerful and strongly activates the ring, overriding their inductive effect. Halogens also have lone pairs and can exhibit a +R effect, but it is weak and generally overshadowed by their strong -I effect. acs.org

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OCH₃-I (Withdrawing)+R (Donating)ActivatingOrtho, Para
-Br-I (Withdrawing)+R (Donating, weak)DeactivatingOrtho, Para
-I-I (Withdrawing)+R (Donating, weak)DeactivatingOrtho, Para

The combination of these effects in this compound leads to a nuanced reactivity profile. The powerful +R effect of the two methoxy groups dominates, making the ring electron-rich and activated towards further electrophilic substitution compared to benzene. However, the positions are influenced by all four groups. The remaining unsubstituted positions (C-3 and C-6) are ortho to one methoxy group and meta to the other, as well as being adjacent to a halogen, making their reactivity complex and subject to steric hindrance from the adjacent substituents. rsc.org

Electrocatalytic Mechanisms Involving Halogenated Dimethoxybenzenes

Electrocatalysis offers an alternative pathway for the dehalogenation of aryl halides without the need for bulk chemical reductants. chigroup.site The general mechanism for the electrochemical reductive dehalogenation of an aryl halide (Ar-X) involves the transfer of an electron from the cathode to the molecule. tsijournals.comresearchgate.net

Electron Transfer: The aryl halide diffuses to the cathode surface and accepts an electron, forming a radical anion ([Ar-X]•−).

Bond Cleavage: This radical anion is typically unstable and rapidly undergoes cleavage of the carbon-halogen bond to form an aryl radical (Ar•) and a halide anion (X⁻).

Hydrogen Abstraction: The aryl radical then abstracts a hydrogen atom from the solvent or a supporting electrolyte to yield the dehalogenated arene (Ar-H). chigroup.site

For this compound, the reduction potentials for the C-I and C-Br bonds are different. The C-I bond is more easily reduced than the C-Br bond. tsijournals.com This allows for selective electrochemical de-iodination at less negative potentials, while the C-Br bond would require a more negative potential for cleavage. The reaction can be performed in an undivided cell, often using inexpensive graphite (B72142) or various metal electrodes (e.g., Ag, Cu, Pd). chigroup.siteuantwerpen.beresearchgate.net The process can be considered a "green" chemical method, as it avoids stoichiometric metal reductants and harsh reaction conditions. chigroup.siteacs.org

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are dictated by the nature of the bonds being broken and formed. In transition metal-catalyzed cross-coupling, the rate-determining step can vary depending on the specific catalytic system and substrates. However, for many palladium-catalyzed couplings of aryl halides, the oxidative addition step is rate-limiting. rsc.orgresearchgate.net The lower bond dissociation energy of the C-I bond compared to the C-Br bond means that the activation energy for the oxidative addition at the C-I bond is lower, resulting in a faster reaction rate for iodides over bromides.

In electrophilic halogenation, the reaction proceeds via a high-energy carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the reaction rate. The electron-donating methoxy groups stabilize this positively charged intermediate through resonance, lowering the activation energy and accelerating the reaction.

Applications in Advanced Organic Synthesis

Building Block for Complex Aromatic and Heterocyclic Compounds

The presence of both an iodo and a bromo substituent on the benzene (B151609) ring is a key feature of 1-Bromo-2-iodo-4,5-dimethoxybenzene. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity enables chemists to perform sequential, regioselective couplings, introducing different substituents at specific positions on the aromatic ring. This strategic approach is fundamental to the synthesis of highly substituted and complex molecules.

Synthesis of Substituted Dibenzofurans

While direct synthesis of dibenzofurans using this compound is not extensively detailed in the reviewed literature, its structure is well-suited for such applications based on established synthetic routes. The palladium-catalyzed synthesis of benzofurans and their derivatives often involves the intramolecular or intermolecular coupling of ortho-halogenated phenols. dntb.gov.uadntb.gov.ua An efficient method for synthesizing dibenzofurans proceeds via the C-H activation of o-iodo diaryl ethers.

A plausible synthetic pathway towards a substituted dibenzofuran using this compound could involve an initial selective cross-coupling reaction. For instance, a palladium-catalyzed coupling, such as a Buchwald-Hartwig amination or an Ullmann condensation, could be performed selectively at the more reactive C-I bond with a suitably substituted o-aminophenol or phenol. The resulting diaryl ether or N-arylaniline intermediate could then undergo a second, intramolecular palladium-catalyzed cyclization to form the dibenzofuran or carbazole core, respectively. nih.gov The remaining bromine atom provides a synthetic handle for further functionalization of the heterocyclic product.

Preparation of Functionalized Biphenyl Derivatives

The differential reactivity of the C-I and C-Br bonds in this compound makes it an excellent substrate for the controlled synthesis of polyfunctionalized biphenyls. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and arylboronic acids or esters. gre.ac.ukmdpi.com

Due to the greater reactivity of the C-I bond toward oxidative addition to a palladium(0) catalyst, a Suzuki-Miyaura reaction can be performed selectively at this position, leaving the C-Br bond intact. researchgate.net This first coupling introduces an aryl group at the 2-position of the dimethoxybenzene ring. The resulting 2-aryl-1-bromo-4,5-dimethoxybenzene intermediate can then be subjected to a second, distinct Suzuki-Miyaura coupling reaction under different conditions or with a different arylboronic acid to replace the bromine atom. This stepwise approach allows for the programmed synthesis of unsymmetrical, highly substituted biphenyls with precise control over the substitution pattern, which is crucial for tuning the properties of the final molecule.

Table 1: Regioselective Suzuki-Miyaura Coupling
StepReactive SiteCoupling PartnerProduct Type
1Carbon-Iodine BondArylboronic Acid (Ar¹-B(OH)₂)Brominated Biphenyl Intermediate
2Carbon-Bromine BondArylboronic Acid (Ar²-B(OH)₂)Unsymmetrical, Functionalized Biphenyl

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

The structural motifs accessible from this compound are prevalent in many biologically active molecules and pharmaceuticals. Its utility as a starting material allows for the introduction of the dimethoxyphenyl group, a common feature in various drug classes, while providing multiple points for diversification.

Synthesis of Ivabradine Precursors and Analogues

The literature reviewed does not specifically document the use of this compound as a direct precursor in the synthesis of the anti-anginal drug Ivabradine. The established synthesis of Ivabradine involves intermediates such as 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400). While this highlights the importance of the 2-bromo-4,5-dimethoxyphenyl scaffold, the synthetic routes described typically start from materials other than the bromo-iodo variant.

Role in Synthesis of Other Pharmaceutical Scaffolds

The this compound scaffold is a valuable starting point for various heterocyclic systems of pharmaceutical interest, such as carbazoles. Carbazole derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. niscpr.res.inresearchgate.net The synthesis of carbazoles can be achieved through palladium-catalyzed C-N coupling of an aniline with an o-dihalobenzene, followed by an intramolecular C-H arylation or a palladium-catalyzed cyclization. nih.gov The sequential reactivity of this compound would allow for a controlled assembly of highly substituted carbazole cores. For example, an initial Buchwald-Hartwig amination at the C-I position with a substituted aniline, followed by an intramolecular cyclization, would yield a brominated carbazole derivative, which could be further elaborated into more complex drug-like molecules. chemmethod.com

Additionally, related dimethoxy-dihalobenzene compounds serve as important intermediates for drugs like the anti-HIV agent Elvitegravir and the anticancer compound Psoralidin. nih.gov This underscores the potential of this compound as a versatile intermediate for a variety of complex pharmaceutical targets.

Contributions to Materials Science and Polymer Chemistry

The ability to construct precisely substituted aromatic and biphenyl structures from this compound also extends its utility into the realm of materials science. The electronic and photophysical properties of organic materials are highly dependent on their molecular structure, and this building block offers a route to novel functional materials.

For example, functionalized biphenyls are core structures in many liquid crystals. whiterose.ac.uk The controlled, sequential synthesis of unsymmetrical biphenyls as described in section 5.1.2 could lead to new liquid crystalline materials with tailored properties. By attaching different mesogenic units at the 1- and 2-positions of the benzene ring, it is possible to fine-tune the phase behavior and transition temperatures of the resulting compounds.

Furthermore, the compound can be used to synthesize conjugated organic materials. Through palladium-catalyzed reactions like the Sonogashira coupling with terminal alkynes or the Heck coupling with alkenes, it is possible to extend the π-conjugated system of the molecule. This could lead to the formation of derivatives like distyrylbenzenes, which are known for their emissive properties and are used in organic light-emitting diodes (OLEDs). researchgate.net The sequential coupling capability allows for the creation of "push-pull" systems or other electronically tuned molecules for applications in organic electronics.

Table 2: Potential Applications in Materials Science
Material ClassKey Synthetic ReactionPotential Application
Liquid CrystalsSuzuki-Miyaura CouplingDisplay Technologies
Conjugated Polymers/OligomersSonogashira or Heck CouplingOrganic Electronics (e.g., OLEDs)

Advanced Structural Characterization and Analysis

X-ray Crystallography of Derivatives and Analogues

The crystal structure of an organic molecule is governed by a delicate balance of intermolecular forces that dictate the packing arrangement. ias.ac.in In dimethoxybenzene derivatives, these interactions are key to their structural stability. nih.govresearchgate.net Studies on related compounds reveal that crystal packing is often stabilized by a combination of hydrogen bonds and other intermolecular interactions. nih.govresearchgate.net For instance, in some dimethoxybenzene derivatives, the molecules crystallize in the monoclinic system with planar phenyl rings. nih.govresearchgate.net

In co-crystals involving polyfluorinated arylenediamines and crown ethers, the competition and hierarchy of various intermolecular interactions, including N–H⋯O, N–H⋯F, π⋯π, and X⋯π (where X = F, O, N), determine the final supramolecular architecture. rsc.org This highlights the complexity and tunability of crystal packing through the introduction of different functional groups.

The conformation of a molecule, or the spatial arrangement of its atoms, can be significantly influenced by the forces present in the crystalline state. While crystal-field effects can sometimes lead to a preference for a specific geometry, such as the coplanar arrangement of biphenyl, the conformations observed in crystal structures are generally considered to be low-energy states. acs.org

For substituted benzenes, the flexibility of the molecule is evident in the solid state. In a series of related structures, the dihedral angles between central and terminal aromatic rings can vary significantly, demonstrating the molecule's ability to adopt different conformations. iucr.org For example, in one para-chlorine substituted compound, these angles are 43.82° and 67.38°, while in other closely related structures, they range from 11.97° to 35.75°. iucr.org The rotation of substituents, such as methoxy (B1213986) and nitro groups, with respect to the benzene (B151609) ring also contributes to the conformational landscape. iucr.org

The analysis of disubstituted cyclohexanes provides a useful analogy for understanding conformational preferences. The steric bulk of substituents and their interactions, such as 1,3-diaxial interactions, determine the most stable chair conformation. openstax.orglibretexts.org Generally, substituents prefer an equatorial position to minimize steric strain, and the conformation that places the larger group in the equatorial position is favored. libretexts.org This principle of minimizing steric hindrance is a key factor in determining the preferred conformation of substituted cyclic compounds in the crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within a molecule.

For aromatic compounds, ¹H NMR signals for protons directly attached to the ring typically appear in the 6.5-8.0 ppm range. libretexts.orgorgchemboulder.com The number of signals and their splitting patterns in this region can be used to determine the substitution pattern of the benzene ring. orgchemboulder.com For instance, a para-substituted ring often shows two symmetric sets of peaks that resemble doublets. orgchemboulder.com In the case of asymmetrically di-substituted benzenes in the ortho and meta configurations, the lack of symmetry results in six unique signals for the aromatic carbons in the ¹³C NMR spectrum. libretexts.org However, the para configuration, with its plane of symmetry, will show only four signals for the aromatic carbons. libretexts.org

The chemical shifts in ¹³C NMR for aromatic carbons are typically found between 120-150 ppm. libretexts.org The effects of substituents on these chemical shifts are complex and are influenced by both σ- and π-bonding frameworks. nih.govnih.gov For halogen-substituted benzenes, deshielding effects are observed for fluorine and chlorine derivatives, while spin-orbit coupling plays a significant role for bromine and iodine derivatives. nih.gov

To illustrate the expected NMR data for 1-bromo-2-iodo-4,5-dimethoxybenzene, we can look at the data for similar compounds.

Table 1: Representative ¹H NMR Data for Substituted Benzenes This table is interactive. Click on the headers to sort the data.

Compound Solvent Aromatic Protons (ppm) Methoxy Protons (ppm)
1-Bromo-2,5-dimethoxybenzene (B144562) chemicalbook.com CDCl₃ 7.10, 6.79 3.80, 3.72

Table 2: Representative ¹³C NMR Data for Aromatic Carbons This table is interactive. Click on the headers to sort the data.

Feature Chemical Shift Range (ppm)

While 1D NMR provides fundamental structural information, complex molecules often require the use of advanced 2D NMR techniques for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps in tracing out the connectivity of proton networks within the molecule.

HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached, providing a direct link between the ¹H and ¹³C spectra.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule.

These techniques are routinely used in the characterization of complex organic molecules, including substituted benzenes and natural products. nih.gov

NMR spectroscopy can also provide insights into the stereochemistry of a molecule. For cyclic systems like substituted cyclohexanes, the coupling constants (J-values) between adjacent protons can help determine their relative orientation (axial or equatorial). This type of analysis is crucial for understanding the conformational preferences of molecules. openstax.orgyoutube.com While this compound is aromatic and thus planar, stereochemical analysis would be critical for any non-aromatic, chiral derivatives.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of a related compound, 1-bromo-2,5-dimethoxybenzene, shows a molecular ion peak at m/z 216, corresponding to the molecular weight of the compound. nist.gov The spectrum also displays characteristic isotopic peaks for the bromine atom. The fragmentation pattern provides further structural clues. For this compound, the expected molecular weight is approximately 342.96 g/mol . americanelements.com

MS is not only used for the final characterization of products but can also be employed to monitor the progress of a chemical reaction. By taking small aliquots from the reaction mixture at different time points and analyzing them by MS, one can track the disappearance of reactants and the appearance of products. This allows for the optimization of reaction conditions and the identification of any reaction intermediates or byproducts. For instance, the synthesis of porphyrins can be monitored by observing the characteristic molecular ion peaks of the products. rsc.org

Table 3: Predicted Collision Cross Section (CCS) for this compound Adducts This table is interactive. Click on the headers to sort the data.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ uni.lu 342.88252 149.0
[M+Na]⁺ uni.lu 364.86446 155.1
[M-H]⁻ uni.lu 340.86796 149.2
[M+NH₄]⁺ uni.lu 359.90906 166.2

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's bonds. For the compound This compound , the IR spectrum provides valuable insights into its molecular structure, confirming the presence of key functional groups.

The primary regions of interest in the IR spectrum of This compound include:

C-H Stretching Vibrations: The aromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the methyl groups in the dimethoxy substituents are expected to be observed in the 2950-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-O Ether Stretching: The presence of the two methoxy groups will be clearly indicated by strong C-O stretching bands. The asymmetric C-O-C stretching is expected to appear around 1250 cm⁻¹, while the symmetric stretching will be found near 1040 cm⁻¹.

C-Br and C-I Stretching Vibrations: The vibrations of the carbon-bromine and carbon-iodine bonds are found in the lower frequency "fingerprint" region of the spectrum. The C-Br stretch typically occurs in the 600-500 cm⁻¹ range, and the C-I stretch is expected at even lower wavenumbers, generally below 500 cm⁻¹.

The following interactive data table summarizes the expected characteristic IR absorption bands for This compound , based on the analysis of related compounds and functional group correlations.

Wavenumber Range (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H StretchAromatic Ring
2950-2850C-H StretchMethyl (-CH₃)
1600-1450C=C StretchAromatic Ring
~1250Asymmetric C-O-C StretchAryl Ether
~1040Symmetric C-O-C StretchAryl Ether
600-500C-Br StretchBromoalkane
<500C-I StretchIodoalkane

This detailed analysis of the infrared spectrum allows for the confident identification of the key functional groups present in the This compound molecule, providing a crucial piece of evidence in its structural characterization.

Future Research Directions

Development of Greener and More Sustainable Synthetic Protocols

The traditional synthesis of halogenated aromatic compounds often involves reagents and conditions that are environmentally taxing. Future research will prioritize the development of "green" and sustainable methods for producing 1-Bromo-2-iodo-4,5-dimethoxybenzene and related structures.

Key areas of focus will include:

Eco-Friendly Halogenating Agents: A shift away from molecular halogens (e.g., Br₂, ICl) towards safer, more sustainable alternatives is crucial. taylorfrancis.com Research into using halide salts (e.g., potassium halides) in conjunction with green oxidants like hydrogen peroxide or oxone is a promising direction. rsc.orgrsc.org The use of solid, stable reagents like trihaloisocyanuric acids, which have a high atom economy, also presents a greener alternative. researchgate.net

Catalytic Systems: The exploration of metal-free catalysts, such as graphene oxide, can lead to milder reaction conditions and catalyst recyclability, significantly reducing environmental impact. rsc.org Furthermore, developing processes that utilize clean oxidants like O₂ or air would be a major step forward in sustainable halogenation. rsc.org

Alternative Solvents and Energy Sources: Replacing traditional organic solvents with greener options like deep eutectic solvents (DES) is an active area of research. researchgate.netmdpi.com Additionally, employing energy-efficient synthesis methods, such as microwave-assisted or ultrasound-based protocols, can drastically reduce energy consumption and reaction times compared to conventional heating. researchgate.net

Electrochemical Methods: Potential-controlled electrochemical halogenation offers a precise and mild method for synthesizing halogenated aromatics without the need for chemical oxidants or transition metals, representing a clean and efficient synthetic route. acs.org

A comparison of traditional versus potential green synthesis parameters is outlined below:

FeatureTraditional MethodsFuture Green Protocols
Halogen Source Molecular Halogens (Br₂, I₂)Halide Salts (KBr, KI), Trihaloisocyanuric acid
Oxidant Harsh chemical oxidantsH₂O₂, Oxone, O₂ (air), Electrochemical
Catalyst Often requires strong Lewis acidsRecyclable carbocatalysts (graphene oxide), Metal-free systems
Solvent Volatile organic solventsWater, Deep Eutectic Solvents (DES)
Energy Input High-temperature refluxMicrowave, Ultrasound, Room temperature
Byproducts Stoichiometric wasteWater, Recyclable catalysts

Exploration of Novel Catalytic Systems for Differentiated Functionalization

The presence of two different halogen atoms (bromine and iodine) on the benzene (B151609) ring of this compound makes it an ideal substrate for selective and orthogonal functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions. Future research will focus on developing highly selective catalytic systems to exploit this reactivity difference.

Catalyst-Controlled Site-Selectivity: A major frontier is the development of "catalyst-controlled" cross-coupling reactions, where the choice of catalyst (specifically the ligand or metal center) dictates which C-X bond reacts, rather than relying solely on the inherent reactivity of the substrate. researchgate.netnih.gov This would allow for the selective functionalization of either the bromo or iodo position first, enabling the synthesis of complex, differentially substituted products from a single starting material.

Orthogonal Coupling Strategies: Research into orthogonal cross-coupling reactions, such as combining Suzuki and Sonogashira couplings in a specific sequence, will be vital. db-thueringen.de This requires catalysts that are highly chemoselective for one type of transformation while leaving the other halogen intact for a subsequent, different reaction.

Palladium/Norbornene (Catellani-type) Reactions: Exploring the use of cooperative catalysis, like the Pd/Norbornene system, could enable the difunctionalization of the aryl ring in novel ways. uchicago.eduuchicago.eduresearchgate.net This could potentially allow for functionalization at the ipso-carbon of the iodine and a C-H position ortho to the halide, adding another layer of synthetic utility.

Nickel and Ruthenium Catalysis: While palladium is a workhorse, exploring other transition metals like nickel and ruthenium could unlock new reactivity patterns. researchgate.netnih.gov Nickel catalysts, for instance, have shown promise in C(sp²)-I selective cross-electrophile couplings. researchgate.net Ruthenium has been used for novel C-C bond metathesis reactions, which could offer an entirely new approach to modifying the aromatic core. nih.gov

Catalytic SystemPotential Application for Differentiated Functionalization
Ligand-Tuned Palladium Catalysts Switching selectivity between the C-I and C-Br bonds for sequential cross-couplings. researchgate.net
Nickel-Based Catalysts Highly selective C(sp²)-I cross-electrophile coupling with various alkyl precursors. researchgate.net
Palladium/Norbornene (Catellani) ipso, ortho-Difunctionalization to introduce groups at and adjacent to the initial halogen positions. uchicago.eduresearchgate.net
Ruthenium Complexes Novel C-C single-bond metathesis for aryl exchange reactions. nih.gov

Expansion of Applications in Chemical Biology and Material Science

The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications beyond traditional organic synthesis.

Chemical Biology:

Bioactive Scaffolds: The dimethoxybenzene motif is present in numerous natural products and bioactive molecules. The ability to selectively functionalize the dihalo-scaffold allows for the rapid generation of molecular libraries to probe biological systems or as precursors for drug discovery. Halogenated anilines, which could be derived from this compound, are important building blocks for drugs and functional materials. acs.org

Probes and Labeling: The reactivity of the C-I bond could be exploited for covalent labeling of biomolecules. Furthermore, derivatives containing diazo groups, which exhibit tunable reactivity, could be synthesized for use as photoaffinity probes to map protein architectures or control biological processes with light. nih.gov

Material Science:

Conjugated Polymers: The dihalo-aromatic structure is a classic monomer for polymerization reactions (e.g., Suzuki or Stille polycondensation) to create conjugated polymers. gatech.edu Future work could involve synthesizing novel polymers from derivatives of this compound for applications in organic electronics, sensors, or electrochromic materials.

Supramolecular Assemblies: The halogen atoms can participate in halogen bonding, a directional non-covalent interaction. rsc.org This can be used to engineer crystal structures or direct the self-assembly of complex supramolecular materials and polymers. researchgate.netntu.edu.sg The interplay between the bromo and iodo groups could lead to unique and highly specific assembly motifs.

Porous Materials: Derivatives could be used to synthesize two-dimensional conjugated microporous polymers, which have potential applications as environmentally friendly materials for adsorption or catalysis. ntu.edu.sg

Deeper Understanding of Intramolecular and Intermolecular Interactions

A fundamental understanding of the non-covalent interactions governing the behavior of this compound is essential for rational molecular design.

Halogen Bonding: The ability of both bromine and iodine to act as halogen bond donors is a key feature. uchile.clnih.gov Systematic studies comparing the C-I···A and C-Br···A (where A is a halogen bond acceptor like O or N) interactions within this specific scaffold are needed. Research has shown that in related diiodo- and dibromo-dimethoxybenzenes, the crystal packing is significantly influenced by C-I···O and C-Br···Br interactions, respectively, leading to very different spatial arrangements despite similar molecular structures. researchgate.netnih.gov Future work should investigate how the presence of both halogens in one molecule influences these competing interactions.

Computational Modeling: Quantum chemistry modeling will be a powerful tool to dissect the various forces at play. mdpi.com Calculations can quantify the strength of different halogen bonds, analyze the molecular electrostatic potential (MEP) to predict interaction sites, and study the influence of the methoxy (B1213986) groups on the electronic properties of the C-X bonds. nih.govresearchgate.net This theoretical insight can guide the design of new derivatives and predict their behavior in supramolecular assemblies or as catalysts. mdpi.com

Conformational Analysis: Investigating the rotational barriers of the methoxy groups and how they are influenced by the bulky adjacent halogens can provide insight into the molecule's preferred conformation in solution and the solid state. These subtle conformational preferences can have significant impacts on reactivity and intermolecular recognition. mdpi.com

Design and Synthesis of New Derivatives with Tunable Reactivity

Building on the foundation of selective functionalization and a deeper understanding of its properties, future research will undoubtedly focus on creating new derivatives of this compound with tailored reactivity and function.

Introducing Additional Functional Groups: The synthesis of derivatives where the aromatic ring is further substituted (e.g., with nitro, amino, or formyl groups) would vastly expand the synthetic utility of the core structure. For example, converting 1-bromo-2,5-dimethoxybenzene (B144562) to its corresponding aldehyde opens up a wealth of subsequent chemical transformations. sciencemadness.org

Modifying Electronic Properties: Replacing the methoxy groups with other electron-donating or electron-withdrawing substituents would allow for fine-tuning of the reactivity of the C-Br and C-I bonds. This would provide a systematic way to control the site-selectivity of subsequent reactions.

Polymerizable Derivatives: Attaching polymerizable groups, such as vinyl or acetylene (B1199291) moieties, to the aromatic ring via selective cross-coupling would create novel monomers. Radical polymerization of such monomers could lead to new classes of polymers with precisely controlled architectures and properties. youtube.com

Chiral Derivatives: The synthesis of chiral, non-racemic derivatives could open doors to applications in asymmetric catalysis or as chiral building blocks for complex molecule synthesis.

The continued exploration of this compound and its analogs promises a rich field of discovery, bridging the gap between fundamental chemistry and applied sciences.

Q & A

Q. Advanced

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (predicting redox behavior).
  • Thermal Stability : Simulate thermogravimetric analysis (TGA) curves using software like Gaussian. Compare with experimental TGA data (decomposition ~250–300°C for similar halogenated aromatics) .

What role does this compound play in materials science applications?

Advanced
Halogenated aromatics are precursors for covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). For example:

  • COF Synthesis : React with boronic acids to form porous structures (surface area >500 m²/g). Characterize via PXRD (e.g., d-spacing ~10–15 Å) and BET analysis .
  • Photovoltaic Materials : Investigate charge-transfer properties in donor-acceptor systems using cyclic voltammetry .

How should researchers address conflicting data on the compound’s environmental stability and degradation pathways?

Q. Advanced

  • Hydrolytic Stability : Conduct accelerated aging studies (pH 3–10, 40–80°C) with HPLC monitoring.
  • Oxidative Degradation : Use O₃ or OH radicals in controlled reactors, identifying byproducts via LC-QTOF-MS. Compare with PubChem’s environmental fate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-iodo-4,5-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-iodo-4,5-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.